6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
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Overview
Description
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a chlorine atom at the 6th position and a 4-methylphenyl group at the 2nd position, making it a unique derivative with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and 4-methylbenzoyl chloride.
Cyclization: The reaction between o-phenylenediamine and 4-methylbenzoyl chloride in the presence of a suitable catalyst, such as polyphosphoric acid, leads to the formation of 2-(4-methylphenyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazole.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-1H-benzimidazole: Lacks the chlorine atom at the 6th position.
6-chloro-1H-benzimidazole: Lacks the 4-methylphenyl group at the 2nd position.
6-chloro-2-phenyl-1H-benzimidazole: Has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of both the chlorine atom at the 6th position and the 4-methylphenyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-1-hydroxy-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17(14)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLCKHLOMLWCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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